(S)-2-(3-methoxyphenyl)piperidine hydrochloride
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Overview
Description
(S)-2-(3-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a piperidine derivative that features a methoxyphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the piperidine ring. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzaldehyde derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
(S)-2-(3-methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperidine hydrochloride: Similar in structure but with different positional isomerism.
(S)-3-(3-Methoxyphenyl)piperidine: Another piperidine derivative with a methoxyphenyl group.
Uniqueness
(S)-2-(3-methoxyphenyl)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(2S)-2-(3-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H/t12-;/m0./s1 |
InChI Key |
BTSSKUMKYPGJFM-YDALLXLXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCCN2.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCN2.Cl |
Origin of Product |
United States |
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